molecular formula C14H25NO10 B11768563 N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)acetamide

N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)acetamide

Cat. No.: B11768563
M. Wt: 367.35 g/mol
InChI Key: ULJWSEFVVZIBIE-MYCHVAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)acetamide is a complex organic compound characterized by multiple hydroxyl groups and a unique structural arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)acetamide typically involves multiple steps, starting from simpler precursor molecules. The process often includes:

    Glycosylation: The attachment of a sugar moiety to a hydroxyl group.

    Acetylation: Introduction of an acetyl group to form the acetamide.

    Oxidation and Reduction: To achieve the desired hydroxyl and keto groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation and acetylation reactions, often using biocatalysts to enhance efficiency and selectivity. The use of continuous flow reactors can also improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions can convert keto groups to hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or co-catalyst in certain organic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical studies.

    Metabolic Pathways: Studied for its role in various metabolic pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Biotechnology: Used in the development of biotechnological applications, including biosensors and biofuels.

    Material Science:

Mechanism of Action

The mechanism of action of N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)formamide
  • N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)propionamide

Uniqueness

The uniqueness of N-((2R,3R,4S,5R)-3,5,6-Trihydroxy-1-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-2-yl)acetamide lies in its specific structural arrangement, which imparts unique chemical and biological properties. Its multiple hydroxyl groups and specific stereochemistry make it a valuable compound for various applications.

Properties

Molecular Formula

C14H25NO10

Molecular Weight

367.35 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide

InChI

InChI=1S/C14H25NO10/c1-5-9(20)11(22)12(23)14(24-5)25-13(8(19)4-17)10(21)7(3-16)15-6(2)18/h3,5,7-14,17,19-23H,4H2,1-2H3,(H,15,18)/t5-,7-,8+,9+,10+,11+,12-,13+,14-/m0/s1

InChI Key

ULJWSEFVVZIBIE-MYCHVAHWSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.